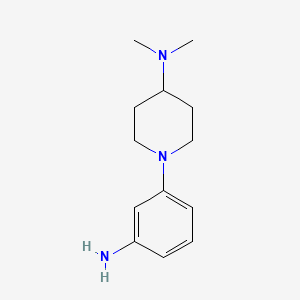
1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a 3-aminophenyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 3-aminophenyl Group: The 3-aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
N,N-Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding oxidized derivatives such as nitro or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or sulfonated aromatic derivatives.
Scientific Research Applications
1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(3-aminophenyl)piperidine: Lacks the N,N-dimethyl groups, resulting in different pharmacological properties.
1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine: The position of the amino group on the aromatic ring affects its reactivity and interactions.
N,N-dimethyl-3-aminophenylpiperidine: Similar structure but with variations in the substitution pattern, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H21N3/c1-15(2)12-6-8-16(9-7-12)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9,14H2,1-2H3 |
InChI Key |
PAXRRGPCHPJUPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11749642.png)
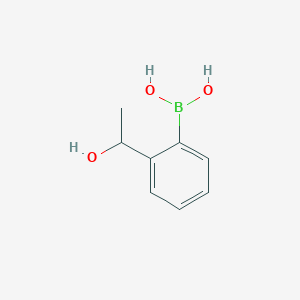

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11749665.png)
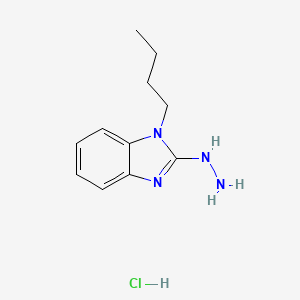
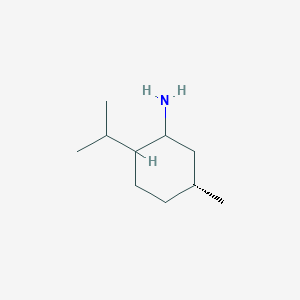
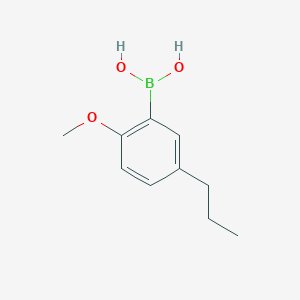
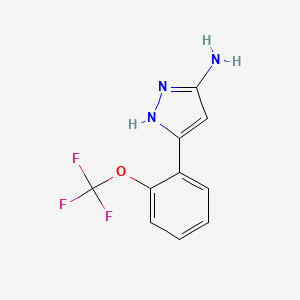

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749702.png)

![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
